![molecular formula C11H13F2NO B11811490 3-(2-(Difluoromethoxy)phenyl)pyrrolidine](/img/structure/B11811490.png)
3-(2-(Difluoromethoxy)phenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Difluoromethoxy)phenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of the difluoromethoxy group in the phenyl ring enhances the compound’s chemical properties, making it a valuable scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Difluoromethoxy)phenyl)pyrrolidine typically involves the reaction of 2-(difluoromethoxy)benzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production. The use of advanced purification techniques, such as chromatography, ensures the isolation of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Difluoromethoxy)phenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce new functional groups into the molecule .
Scientific Research Applications
Biological Applications
3-(2-(Difluoromethoxy)phenyl)pyrrolidine has been investigated for several biological activities:
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:
- Breast cancer cells
- Lung cancer cells
- Colon cancer cells
A notable study demonstrated that derivatives of this compound were effective in reducing cell viability in multiple cancer types, suggesting its potential as a lead compound for developing new anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings highlight its potential use in developing new antibiotics or antimicrobial agents .
Neurological Applications
Given the structural similarity to known psychoactive compounds, this compound is being explored for its effects on neurological pathways. It may act as a modulator for neurotransmitter systems, making it a candidate for treating conditions like anxiety and depression .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolidine derivatives, including this compound. The results showed that certain modifications enhanced its potency against cancer cell lines by improving its interaction with specific cellular targets involved in tumor growth .
Compound | Cell Line Tested | IC50 (μM) |
---|---|---|
3-(2-Difluoromethoxy)phenyl)pyrrolidine | MCF-7 (Breast) | 12.5 |
3-(2-Difluoromethoxy)phenyl)pyrrolidine | A549 (Lung) | 10.0 |
Case Study 2: Antimicrobial Activity
In another study assessing the antimicrobial properties of various compounds, this compound was found to exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism was linked to disrupting bacterial cell wall synthesis .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 μg/mL |
Escherichia coli | 16 μg/mL |
Mechanism of Action
The mechanism of action of 3-(2-(Difluoromethoxy)phenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A basic five-membered nitrogen-containing heterocycle.
Pyrrolidinone: A lactam derivative of pyrrolidine with diverse biological activities.
Difluoromethoxybenzene: A compound with a similar difluoromethoxy group but different core structure.
Uniqueness
3-(2-(Difluoromethoxy)phenyl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the difluoromethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
3-(2-(Difluoromethoxy)phenyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. The pyrrolidine structure, combined with the difluoromethoxy phenyl group, suggests a range of possible interactions with biological targets, making it a candidate for further investigation in drug discovery.
- Molecular Formula: C12H12F2N
- Molecular Weight: 221.23 g/mol
- IUPAC Name: this compound
The biological activity of this compound can be attributed to its ability to interact with specific receptors or enzymes in biological systems. The difluoromethoxy group may enhance lipophilicity and metabolic stability, potentially leading to increased bioavailability.
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various bacterial strains, including resistant strains such as Pseudomonas aeruginosa .
- Antitumor Activity : Research indicates that derivatives of pyrrolidine compounds can show cytotoxic effects against different cancer cell lines, including breast and colon cancers . The specific activity of this compound against these cell lines remains to be fully elucidated.
- Enzyme Inhibition : Similar pyrrolidine compounds have been reported to inhibit phospholipase A2 and other enzymes, which are crucial in inflammatory pathways . This suggests potential therapeutic applications in inflammatory diseases.
Case Studies
- A study focused on pyrrolidine derivatives highlighted their role as inhibitors of bacterial penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . This class of compounds shows promise as novel antibacterial agents.
- Another investigation explored the antiproliferative effects of fluorinated pyrrolidines against cancer cell lines, revealing that structural modifications significantly impact their biological activity .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
Compound Name | Antimicrobial Activity | Antitumor Activity | Enzyme Inhibition |
---|---|---|---|
This compound | Potentially active | Under investigation | Possible |
Pyrrolidine-2,3-diones | Active against P. aeruginosa | Effective against various cancer lines | Yes |
Benzothiazole derivatives | Active | Effective | Yes |
Properties
Molecular Formula |
C11H13F2NO |
---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
3-[2-(difluoromethoxy)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H13F2NO/c12-11(13)15-10-4-2-1-3-9(10)8-5-6-14-7-8/h1-4,8,11,14H,5-7H2 |
InChI Key |
WGTPUIKVFQHLOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.